molecular formula C21H22F3N5O2 B2660236 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1172487-88-5

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2660236
CAS RN: 1172487-88-5
M. Wt: 433.435
InChI Key: NRYANAQFJCHYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzimidazole, piperazine, and trifluoromethoxyphenyl group. Benzimidazoles are a type of heterocyclic aromatic organic compound and are an important class of compounds with a wide range of applications in medicine, particularly as antiparasitic drugs . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The trifluoromethoxyphenyl group is a common motif in medicinal chemistry, known for its ability to improve the metabolic stability and bioavailability of drug molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole and piperazine rings in separate steps, followed by their connection via a methylene (CH2) bridge . The trifluoromethoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The benzimidazole and piperazine rings would add rigidity to the structure, while the trifluoromethoxyphenyl group would likely be in a plane perpendicular to these rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, piperazine, and trifluoromethoxyphenyl groups. The benzimidazole and piperazine rings might undergo electrophilic substitution reactions, while the trifluoromethoxy group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would influence properties such as its solubility, melting point, and reactivity .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Imidazoles are essential heterocyclic motifs in drug discovery. This compound’s structural features make it a promising candidate for pharmaceutical applications. Researchers are investigating its potential as a drug scaffold for designing novel therapeutics. Specific areas of interest include:

Analytical Chemistry

Researchers are using this compound for:

Materials for Sensing and Detection

The benzimidazole core may exhibit interesting sensing properties. Researchers are exploring its use in:

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3987–4002. Link

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and developed into a drug candidate .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O2/c22-21(23,24)31-16-7-5-15(6-8-16)25-20(30)14-29-11-9-28(10-12-29)13-19-26-17-3-1-2-4-18(17)27-19/h1-8H,9-14H2,(H,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYANAQFJCHYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.